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Compound of Interest

Compound Name: BPR1R024 mesylate

Cat. No.: B15142474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BPR1R024 mesylate is a potent and selective oral inhibitor of Colony-Stimulating Factor 1

Receptor (CSF1R), a key regulator of macrophage differentiation and survival. In the tumor

microenvironment (TME), signaling through the CSF1/CSF1R axis is crucial for the polarization

of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype. By

inhibiting CSF1R, BPR1R024 mesylate has been shown to specifically target these protumor

M2-like macrophages, leading to a shift in the TME towards a more immune-active state,

characterized by an increased ratio of anti-tumor M1 to M2 macrophages. This

immunomodulatory activity provides a strong rationale for combining BPR1R024 mesylate with

immunotherapies, such as immune checkpoint inhibitors (ICIs), to enhance anti-tumor immune

responses.

These application notes provide an overview of BPR1R024 mesylate and protocols for its use

in combination with immunotherapy in preclinical research.

Mechanism of Action: Targeting the Tumor
Microenvironment
BPR1R024 mesylate exerts its anti-tumor effects by modulating the immunosuppressive TME.

By selectively inhibiting CSF1R, it disrupts the survival and differentiation signals for M2-
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polarized TAMs, which are known to promote tumor growth, angiogenesis, and metastasis. This

leads to a reduction in the M2 macrophage population and a repolarization towards a pro-

inflammatory M1 phenotype. M1 macrophages, in turn, can enhance anti-tumor immunity by

producing pro-inflammatory cytokines, presenting tumor antigens, and directly killing tumor

cells. The resulting increase in the M1/M2 macrophage ratio creates a more favorable

environment for the activity of other immunotherapeutic agents.

Data Presentation
In Vitro Kinase Inhibitory Activity of BPR1R024

Kinase IC50 (nM) Selectivity vs. CSF1R

CSF1R 0.53 -

AURA >10,000 >18,867-fold

AURB 1,400 2,641-fold

Data summarized from available preclinical data.

In Vivo Anti-Tumor Efficacy of BPR1R024 Mesylate
Monotherapy

Animal Model Cancer Type Treatment
Tumor Growth
Inhibition (TGI)

MC38 Murine Colon

BPR1R024 mesylate

(100 mg/kg, oral,

twice daily)

59%

Data from a syngeneic murine colon tumor model.

Experimental Protocols
In Vitro Macrophage Polarization Assay
This protocol describes the in vitro polarization of bone marrow-derived macrophages

(BMDMs) to M1 and M2 phenotypes and the assessment of the effect of BPR1R024 mesylate.
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Materials:

Bone marrow cells isolated from mice

RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

Recombinant murine M-CSF (for BMDM differentiation)

Recombinant murine IFN-γ and LPS (for M1 polarization)

Recombinant murine IL-4 (for M2 polarization)

BPR1R024 mesylate (dissolved in DMSO)

6-well tissue culture plates

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

Fluorescently conjugated antibodies for flow cytometry (e.g., anti-F4/80, anti-CD86 for M1,

anti-CD206 for M2)

Procedure:

BMDM Differentiation:

1. Isolate bone marrow cells from the femurs and tibias of mice.

2. Culture the cells in RPMI-1640 medium supplemented with 20 ng/mL M-CSF for 7 days to

differentiate them into BMDMs. Replace the medium every 3 days.

Macrophage Polarization and BPR1R024 Treatment:

1. Plate the differentiated BMDMs in 6-well plates.

2. To induce M2 polarization, treat the cells with 20 ng/mL IL-4.

3. To induce M1 polarization, treat a separate set of cells with 100 ng/mL IFN-γ and 10 ng/mL

LPS.
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4. Concurrently with the polarizing cytokines, treat the cells with varying concentrations of

BPR1R024 mesylate or vehicle control (DMSO).

5. Incubate for 24-48 hours.

Flow Cytometry Analysis:

1. Harvest the cells and wash with flow cytometry staining buffer.

2. Stain the cells with fluorescently conjugated antibodies against macrophage and

polarization markers (e.g., F4/80, CD86, CD206).

3. Acquire the data on a flow cytometer and analyze the percentage of M1 (F4/80+, CD86+)

and M2 (F4/80+, CD206+) macrophages.

Western Blot Analysis of CSF1R Signaling
This protocol details the analysis of CSF1R signaling pathway inhibition by BPR1R024
mesylate in macrophages.

Materials:

Differentiated BMDMs

Recombinant murine CSF-1

BPR1R024 mesylate

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

Western blot transfer system

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-CSF1R (Tyr723), anti-CSF1R, anti-p-AKT, anti-AKT, anti-p-

ERK1/2, anti-ERK1/2, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Treatment and Lysis:

1. Plate differentiated BMDMs and serum-starve them overnight.

2. Pre-treat the cells with BPR1R024 mesylate or vehicle for 1-2 hours.

3. Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.

4. Wash the cells with cold PBS and lyse them with lysis buffer.

Protein Quantification and Electrophoresis:

1. Quantify the protein concentration in the lysates.

2. Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

3. Run the gel to separate the proteins by size.

Western Blotting:

1. Transfer the separated proteins to a PVDF membrane.

2. Block the membrane with blocking buffer for 1 hour at room temperature.

3. Incubate the membrane with primary antibodies overnight at 4°C.

4. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour

at room temperature.

5. Wash the membrane again and develop with a chemiluminescent substrate.
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6. Image the blot using a chemiluminescence detection system.

In Vivo Combination Therapy in a Syngeneic Mouse
Model
This protocol outlines a representative in vivo study to evaluate the efficacy of BPR1R024
mesylate in combination with an anti-PD-1 antibody in the MC38 murine colon cancer model.

Materials:

C57BL/6 mice

MC38 colon adenocarcinoma cells

Matrigel (optional)

BPR1R024 mesylate formulated for oral gavage

Anti-mouse PD-1 antibody

Isotype control antibody

Calipers for tumor measurement

Flow cytometry antibodies for immune cell profiling (e.g., anti-CD45, anti-CD3, anti-CD4,

anti-CD8, anti-F4/80, anti-CD11b, anti-Gr-1)

Procedure:

Tumor Implantation:

1. Subcutaneously inject MC38 cells (e.g., 1 x 10^6 cells in PBS or a Matrigel mix) into the

flank of C57BL/6 mice.

2. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

Treatment Administration:
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1. Randomize the mice into treatment groups (e.g., Vehicle, BPR1R024 mesylate, anti-PD-1

antibody, Combination).

2. Administer BPR1R024 mesylate orally (e.g., 100 mg/kg, twice daily).

3. Administer the anti-PD-1 antibody intraperitoneally (e.g., 10 mg/kg, twice a week).

4. Administer vehicle and isotype controls according to the same schedule.

Tumor Growth Monitoring:

1. Measure tumor volume with calipers every 2-3 days.

2. Monitor the body weight and overall health of the mice.

Pharmacodynamic and Efficacy Endpoints:

1. At the end of the study, euthanize the mice and excise the tumors.

2. A portion of the tumor can be processed for flow cytometric analysis of the immune cell

infiltrate.

3. Another portion can be used for immunohistochemistry or Western blot analysis.

4. Analyze the data to determine tumor growth inhibition and changes in the tumor immune

microenvironment.
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CSF1R Signaling Pathway and Inhibition by BPR1R024
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Caption: CSF1R signaling pathway and its inhibition by BPR1R024 mesylate.
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Experimental Workflow: In Vivo Combination Therapy
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Caption: Workflow for in vivo combination therapy studies.
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Logic of BPR1R024 and Immunotherapy Combination
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Caption: Rationale for combining BPR1R024 with immunotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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